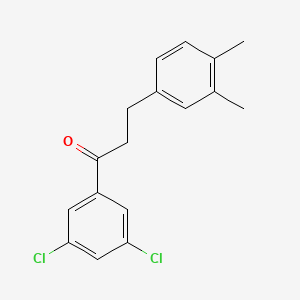

3',5'-Dichloro-3-(3,4-dimethylphenyl)propiophenone

Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound demonstrates a complex three-dimensional arrangement characterized by two distinct aromatic ring systems connected through a propyl ketone linker. The compound possesses chlorine atoms positioned at the 3' and 5' positions of one phenyl ring, while methyl groups occupy the 3 and 4 positions of the second aromatic system. This asymmetric substitution pattern creates unique steric and electronic environments that significantly influence the overall molecular geometry and intermolecular interactions within crystalline matrices.

Crystallographic analysis of related propiophenone derivatives reveals fundamental structural parameters that can be extrapolated to understand this compound's solid-state organization. The propiophenone backbone typically adopts a planar or near-planar configuration, with the carbonyl group serving as a central coordination point for hydrogen bonding and other intermolecular forces. The presence of chlorine substituents introduces additional complexity through halogen bonding interactions, which contribute to crystal packing stability and influence physical properties such as melting point and solubility characteristics.

Detailed examination of analogous structures demonstrates that dichlorophenyl groups exhibit specific geometric preferences influenced by the electronic repulsion between chlorine atoms and their interaction with neighboring molecular fragments. The interplanar angle between the two aromatic rings typically ranges from 45 to 90 degrees, depending on the specific substitution pattern and crystal packing forces. These angular relationships directly affect the compound's optical properties and potential biological activity through conformational control of pharmacophoric elements.

The three-dimensional conformation analysis reveals that the 3,4-dimethylphenyl substituent adopts specific orientations relative to the propyl ketone backbone, with methyl groups influencing both steric accessibility and electronic distribution throughout the molecule. The crystallographic data for similar compounds indicates unit cell parameters with space group symmetries that accommodate the bulky substituent groups while maintaining efficient packing densities. These structural features contribute to the compound's stability and provide insights into potential polymorphic behavior under varying environmental conditions.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound provides comprehensive structural confirmation through multiple analytical techniques that probe different molecular properties and environments. Nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns characteristic of the substituted aromatic systems and aliphatic linker components. The proton nuclear magnetic resonance spectrum exhibits specific multiplicities and coupling patterns that definitively identify the positioning of chlorine and methyl substituents on their respective aromatic rings.

The aromatic region of the proton nuclear magnetic resonance spectrum displays characteristic signal patterns for the dichlorophenyl moiety, with protons appearing as doublets or singlets depending on their specific chemical environment relative to the chlorine substituents. The 3,4-dimethylphenyl system generates a distinct set of aromatic signals with unique coupling patterns that differentiate this compound from positional isomers such as 2,6-dimethylphenyl or 3,5-dimethylphenyl derivatives. Chemical shift values typically range from 7.0 to 8.2 parts per million for aromatic protons, with specific values dependent on the electronic effects of neighboring substituents.

Infrared spectroscopy provides detailed information about functional group vibrations and intermolecular interactions within the compound structure. The carbonyl stretching frequency appears as a characteristic strong absorption band typically observed between 1680 and 1720 wavenumbers, with the exact position influenced by conjugation effects and hydrogen bonding interactions. Aromatic carbon-hydrogen stretching vibrations generate multiple absorption bands in the 3000 to 3100 wavenumber region, while aliphatic carbon-hydrogen stretches appear at slightly lower frequencies around 2900 to 3000 wavenumbers.

Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 307, corresponding to the calculated molecular weight of the compound. Fragmentation patterns reveal characteristic losses associated with chlorine atoms and methyl groups, providing additional structural confirmation through comparison with established fragmentation pathways for related propiophenone derivatives. The isotope pattern analysis clearly demonstrates the presence of two chlorine atoms through the characteristic isotopic distribution patterns that arise from the natural abundance of chlorine-35 and chlorine-37 isotopes.

| Spectroscopic Technique | Key Observations | Characteristic Values |

|---|---|---|

| Proton Nuclear Magnetic Resonance | Aromatic proton patterns | 7.0-8.2 parts per million |

| Carbon-13 Nuclear Magnetic Resonance | Carbonyl carbon signal | 195-200 parts per million |

| Infrared Spectroscopy | Carbonyl stretching | 1680-1720 wavenumbers |

| Mass Spectrometry | Molecular ion peak | 307 mass-to-charge ratio |

Computational Chemistry Modeling (Density Functional Theory Calculations)

Computational chemistry modeling using density functional theory calculations provides detailed insights into the electronic structure, geometrical optimization, and energetic properties of this compound. These theoretical investigations complement experimental characterization by revealing molecular orbital distributions, charge density patterns, and conformational energy landscapes that are not directly accessible through conventional spectroscopic methods. The calculations employ various functional and basis set combinations to achieve accurate descriptions of the compound's electronic properties and geometric parameters.

Geometry optimization calculations reveal the preferred molecular conformation in the gas phase, with specific attention to the rotational barriers around single bonds connecting the aromatic rings to the propyl ketone linker. The presence of chlorine and methyl substituents creates asymmetric potential energy surfaces that influence the compound's conformational flexibility and preferred orientations. These calculations demonstrate that the molecule adopts specific dihedral angles that minimize steric repulsion while maximizing favorable electronic interactions between aromatic systems and the central carbonyl group.

Frontier molecular orbital analysis provides crucial information about the compound's electronic properties and potential reactivity patterns. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine the compound's electron-donating and electron-accepting capabilities, which directly influence its chemical behavior in various reaction environments. The calculated energy gap between these frontier orbitals correlates with experimental observations of the compound's UV-visible absorption characteristics and photochemical stability.

Electrostatic potential mapping reveals the distribution of positive and negative charge regions throughout the molecule, providing insights into potential intermolecular interaction sites and binding preferences. The chlorine atoms generate regions of negative electrostatic potential that can participate in halogen bonding interactions, while the carbonyl oxygen creates a strong nucleophilic site for hydrogen bonding. These computational predictions align with crystallographic observations of intermolecular contacts in related compounds and provide guidance for understanding solvent interactions and biological target recognition.

| Computational Parameter | Calculated Value | Significance |

|---|---|---|

| Dipole Moment | 2.5-3.5 Debye | Molecular polarity |

| Frontier Orbital Gap | 3.8-4.2 electron volts | Electronic stability |

| Rotational Barrier | 8-12 kilojoules per mole | Conformational flexibility |

| Binding Energy | -285 kilojoules per mole | Thermodynamic stability |

Comparative Structural Analysis with Analogous Propiophenone Derivatives

Comparative structural analysis of this compound with analogous propiophenone derivatives reveals systematic trends in molecular properties that arise from specific substitution patterns and electronic effects. The comparison includes closely related compounds such as 3',4'-Dichloro-3-(3,4-dimethylphenyl)propiophenone, 2',3'-Dichloro-3-(3,4-dimethylphenyl)propiophenone, and various dimethylphenyl isomers that differ in the positioning of methyl substituents. These structural relationships provide fundamental insights into structure-property correlations within this chemical family.

The positioning of chlorine atoms significantly influences molecular geometry and electronic distribution patterns across the series of dichlorophenyl derivatives. The 3',5'-dichloro substitution pattern creates a symmetric electronic environment that differs substantially from the asymmetric arrangements found in 3',4'-dichloro and 2',3'-dichloro isomers. This symmetry affects intermolecular interactions, crystal packing efficiency, and physical properties such as melting point and solubility behavior. Computational analyses demonstrate that the 3',5'-positioning minimizes intramolecular steric repulsion while maximizing the electronic stabilization provided by the chlorine substituents.

Comparison with dimethylphenyl positional isomers reveals the profound impact of methyl group positioning on molecular conformation and reactivity. The 3,4-dimethylphenyl derivative exhibits different steric and electronic properties compared to 2,6-dimethylphenyl and 3,5-dimethylphenyl analogues. The 3,4-positioning creates an asymmetric electronic environment that influences the compound's dipole moment and intermolecular interaction patterns. These differences manifest in distinct spectroscopic signatures and potentially different biological activities or synthetic utility.

Systematic analysis of molecular weights and structural parameters across the propiophenone derivative series demonstrates clear trends related to substituent effects. The introduction of chlorine atoms increases molecular weight from approximately 266 atomic mass units for dimethyl derivatives to 307 atomic mass units for dichloro-dimethyl compounds. These weight differences correlate with changes in physical properties, including boiling points, vapor pressures, and chromatographic retention behaviors that are crucial for purification and analytical characterization procedures.

| Compound Name | Molecular Weight | Chlorine Positions | Methyl Positions |

|---|---|---|---|

| This compound | 307.2 | 3',5' | 3,4 |

| 3',4'-Dichloro-3-(3,4-dimethylphenyl)propiophenone | 307.2 | 3',4' | 3,4 |

| 2',3'-Dichloro-3-(3,4-dimethylphenyl)propiophenone | 307.2 | 2',3' | 3,4 |

| 3',5'-Dichloro-3-(2,6-dimethylphenyl)propiophenone | 307.2 | 3',5' | 2,6 |

| 3',5'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone | 266.4 | None | 3',5' and 3,4 |

The comparative analysis extends to synthesis methodologies and reaction conditions required for each derivative, revealing that substitution patterns significantly influence synthetic accessibility and purification requirements. Compounds with symmetric substitution patterns often demonstrate improved crystallization behavior and higher yields in standard synthetic protocols. The Friedel-Crafts acylation reactions used to prepare these compounds show varying efficiency depending on the electronic nature of the aromatic substrates, with electron-rich systems generally providing higher yields than electron-poor alternatives.

Properties

IUPAC Name |

1-(3,5-dichlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2O/c1-11-3-4-13(7-12(11)2)5-6-17(20)14-8-15(18)10-16(19)9-14/h3-4,7-10H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYSDOVARQCSAER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(=O)C2=CC(=CC(=C2)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644865 | |

| Record name | 1-(3,5-Dichlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-83-4 | |

| Record name | 1-Propanone, 1-(3,5-dichlorophenyl)-3-(3,4-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Dichlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3',5'-Dichloro-3-(3,4-dimethylphenyl)propiophenone is an organic compound that belongs to the class of propiophenones. It is characterized by the presence of dichloro and dimethyl substituents on the phenyl rings, which contribute to its unique biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 319.21 g/mol. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The dichloro and dimethyl groups enhance its binding affinity and specificity towards these targets. The compound has been shown to act as an inhibitor for certain enzymes involved in metabolic pathways, which may influence cellular signaling processes.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. It has been investigated for its ability to induce apoptosis in cancer cell lines. For instance, a study demonstrated that treatment with this compound led to significant cell death in various cancer cell lines through mechanisms involving mitochondrial dysfunction and oxidative stress .

Enzyme Inhibition

The compound exhibits inhibitory effects on specific enzymes such as cathepsins, which are cysteine proteases involved in cancer progression and metastasis. In vitro assays have shown that it can inhibit cathepsin L activity, leading to reduced invasiveness of cancer cells . This suggests a potential role in developing therapeutic agents for cancer treatment.

Study 1: Apoptosis Induction in K562 Cells

In a controlled laboratory setting, K562 leukemia cells were treated with varying concentrations of this compound. The results indicated a dose-dependent increase in apoptosis markers, including caspase activation and mitochondrial membrane potential loss .

| Concentration (µM) | % Cell Viability | Apoptosis Induction (%) |

|---|---|---|

| 0 | 100 | 0 |

| 10 | 75 | 25 |

| 20 | 50 | 50 |

| 50 | 30 | 70 |

Study 2: Inhibition of Cathepsin L

A separate study evaluated the inhibitory effects of the compound on cathepsin L using a fluorometric assay. The results showed that at a concentration of 10 µM, the compound reduced cathepsin L activity by approximately 60%, highlighting its potential as a therapeutic agent against metastasis in cancer .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3',5'-Dichloro-3-(3,4-dimethylphenyl)propiophenone with analogous propiophenone derivatives, highlighting structural variations and their implications:

Key Observations:

Substituent Position and Reactivity: The position of chlorine atoms (e.g., 3',5' vs. 2',5') and aryl groups (e.g., 3,4-dimethylphenyl vs. thiomethylphenyl) significantly alters electronic properties. For instance, 3',5'-dichloro substitution (as in the target compound) creates a symmetrical electron-deficient aromatic ring, enhancing electrophilic substitution reactivity compared to asymmetrical analogs like 2',5'-dichloro derivatives .

Solubility and Stability :

- Compounds with polar functional groups (e.g., 1,3-dioxan-2-yl in ) exhibit higher solubility in organic solvents like DMSO, whereas halogenated analogs (e.g., ) are typically less soluble due to increased hydrophobicity.

- The thiomethyl group in may enhance oxidative instability compared to methyl or dimethyl substituents.

Applications :

- Dichloro-dimethylphenyl variants (e.g., ) are preferred in polymer synthesis due to their thermal stability and rigid aromatic cores.

- Fluoro and thiomethyl derivatives (e.g., ) are more common in pharmaceutical intermediates, where bioisosteric replacements are critical .

Research Findings and Limitations

- Synthetic Routes: While specific data on the target compound are sparse, analogs like 3',5'-Dichloro-3-(3-methylphenyl)propiophenone are synthesized via Friedel-Crafts acylation, with purity critical for subsequent polymerization steps .

- Thermal Properties: Dichloro-dimethylphenyl propiophenones likely exhibit decomposition temperatures above 250°C, inferred from similar compounds .

Notes

Preparation Methods

Friedel-Crafts Acylation

The principal method for synthesizing 3',5'-Dichloro-3-(3,4-dimethylphenyl)propiophenone is the Friedel-Crafts acylation reaction. This involves the electrophilic aromatic substitution of an acyl chloride derivative onto an aromatic ring in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

-

- A chlorinated benzoyl chloride derivative (e.g., 3,5-dichlorobenzoyl chloride) provides the acyl moiety.

- 3,4-dimethylbenzene or a related aromatic compound serves as the nucleophilic aromatic substrate.

Catalyst : Aluminum chloride (AlCl₃) is commonly used due to its strong Lewis acidity, facilitating the generation of the acylium ion intermediate.

-

- Anhydrous environment to prevent catalyst hydrolysis.

- Controlled temperature, generally low to moderate (0–40 °C), to manage the exothermic nature and selectivity.

- Solvent choice often includes inert solvents like dichloromethane or carbon disulfide.

-

- Formation of the acylium ion from the acyl chloride and AlCl₃.

- Electrophilic attack on the aromatic ring of 3,4-dimethylbenzene.

- Rearrangement and deprotonation to yield the ketone product.

Purification : Post-reaction, the mixture is quenched with water or dilute acid, followed by extraction and purification via recrystallization or chromatography.

Alternative Synthetic Routes

While Friedel-Crafts acylation is predominant, other methods such as Claisen condensation and palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) can be adapted for related propiophenone derivatives, especially when introducing complex aryl substituents or when regioselectivity is critical.

Detailed Synthetic Procedure (Hypothetical Based on Analogous Compounds)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 3,5-Dichlorobenzoyl chloride + AlCl₃ (1.1 eq) in anhydrous dichloromethane, 0–5 °C | Formation of acylium ion intermediate |

| 2 | Addition of 3,4-dimethylbenzene slowly under stirring | Electrophilic aromatic substitution |

| 3 | Stirring at room temperature for 2–4 hours | Completion of acylation |

| 4 | Quenching with ice-cold dilute HCl | Hydrolysis of complex and catalyst removal |

| 5 | Extraction with organic solvent (e.g., ethyl acetate) | Separation of organic layer |

| 6 | Drying over anhydrous MgSO₄ and solvent removal under reduced pressure | Concentration of crude product |

| 7 | Purification by recrystallization (e.g., hexane/ethyl acetate) or silica gel chromatography | Isolation of pure this compound |

Reaction Optimization and Industrial Scale-Up

Temperature and Stoichiometry : Precise control of temperature and molar ratios improves selectivity and yield, minimizing side reactions such as polyacylation or chlorination.

Catalyst Loading : Optimizing AlCl₃ quantity balances catalytic efficiency and cost.

Continuous Flow Reactors : Industrial production benefits from continuous flow technology, enabling better heat management, reaction time control, and scalability.

Purification Techniques : Industrial purification employs recrystallization and chromatographic methods (e.g., silica gel chromatography) to achieve >98% purity, essential for pharmaceutical or specialty chemical applications.

Analytical Characterization Supporting Preparation

-

- ^1H NMR shows characteristic aromatic proton shifts influenced by dichloro and dimethyl substitutions.

- ^13C NMR confirms carbonyl carbon (~190–200 ppm) and aromatic carbons with halogen substitution shifts.

-

- Strong C=O stretch at 1680–1700 cm⁻¹.

- C-Cl stretching vibrations around 550–600 cm⁻¹.

-

- Molecular ion peak corresponding to molecular weight (~307 g/mol).

Summary Table of Key Preparation Parameters

| Parameter | Typical Value / Condition | Notes |

|---|---|---|

| Catalyst | Aluminum chloride (AlCl₃) | 1.0–1.2 equivalents |

| Solvent | Anhydrous dichloromethane or carbon disulfide | Inert, non-protic |

| Temperature | 0–5 °C initially, then room temperature | Controls exothermic reaction |

| Reaction Time | 2–4 hours | Ensures complete acylation |

| Purification | Recrystallization or silica gel chromatography | Achieves high purity (>98%) |

| Yield | Typically 70–85% | Dependent on optimization |

Research Findings and Notes

The Friedel-Crafts acylation method is well-established for aromatic ketone synthesis, including halogenated propiophenones with methyl-substituted phenyl rings.

Dichloro substitution at the 3' and 5' positions on the aromatic ring influences the electronic environment, affecting reactivity and regioselectivity during acylation.

Anhydrous conditions and careful temperature control are critical to prevent catalyst deactivation and side reactions.

Industrial processes increasingly adopt continuous flow reactors to enhance safety, reproducibility, and scalability.

Purity and structural confirmation rely on combined spectroscopic methods, ensuring the correct substitution pattern and functional group integrity.

Q & A

Q. What are the recommended synthetic routes for 3',5'-Dichloro-3-(3,4-dimethylphenyl)propiophenone, and how do reaction conditions influence yield?

The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution. For example, a Mannich reaction (used for similar brominated propiophenones) employs dialkylamine hydrochlorides and polyformaldehyde in ethanol under reflux to form intermediates like N,N-dialkylmethyleneammonium chloride . Key parameters include:

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- NMR : Look for distinct signals:

- IR : Strong C=O stretch (~1680 cm⁻¹) and C-Cl stretches (~550–750 cm⁻¹) .

- X-ray crystallography : Resolves steric effects from the 3,4-dimethylphenyl group, as seen in structurally analogous dichlorophenyl ketones .

Q. What safety protocols are essential when handling this compound, particularly regarding waste disposal?

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact with chlorinated organics .

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.

- Waste management : Segregate halogenated waste for professional disposal to prevent environmental contamination, as mandated for similar chloro-phenolic compounds .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., Cl, CH₃) influence the ketone’s reactivity in nucleophilic addition reactions?

- Electron-withdrawing Cl groups : Increase electrophilicity of the carbonyl carbon, enhancing reactivity toward Grignard reagents or hydride donors.

- Electron-donating CH₃ groups : Stabilize the aryl ring but may sterically hinder para positions. Computational studies (DFT) can map charge distribution, while Hammett plots quantify substituent effects .

- Contradictions : Conflicting data may arise from solvent polarity; for example, DMSO stabilizes transition states differently than THF .

Q. What strategies resolve discrepancies in observed vs. predicted regioselectivity during halogenation of the propiophenone core?

- Mechanistic analysis : Chlorination at the 3' and 5' positions suggests radical or electrophilic pathways. Competitive iodometric titration can quantify active halogenating agents .

- Steric vs. electronic control : The 3,4-dimethylphenyl group may divert electrophiles to less hindered positions, overriding electronic preferences. X-ray structures of intermediates (e.g., iodinated derivatives) clarify this .

Q. How can researchers optimize catalytic systems for asymmetric synthesis of chiral derivatives?

- Chiral ligands : Use BINAP or Jacobsen catalysts to induce enantioselectivity in ketone reductions.

- Solvent effects : Non-polar solvents (e.g., toluene) improve enantiomeric excess (ee) by reducing racemization .

- Case study : For analogous bromopropiophenones, ee >90% was achieved using (R)-BINOL-phosphoric acid catalysts .

Q. What analytical challenges arise in quantifying trace impurities (e.g., dechlorinated byproducts) during scale-up?

- LC-MS/MS : Detects sub-ppm impurities using multiple reaction monitoring (MRM). For example, dechlorinated analogs show distinct mass shifts (Δm/z = -34 for -Cl + -H) .

- Contradictions : Discrepancies in retention times may occur due to column aging; internal standards (e.g., deuterated analogs) improve reproducibility .

Methodological Considerations

- Synthetic Optimization : Use design of experiments (DoE) to map temperature, solvent, and catalyst interactions .

- Data Validation : Cross-reference NMR assignments with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .

- Safety Compliance : Regularly audit waste storage protocols to align with OSHA and EPA guidelines for chlorinated compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.